molecular formula C11H15BrO B13074766 4-(3-Bromophenyl)-3-methylbutan-2-ol

4-(3-Bromophenyl)-3-methylbutan-2-ol

Cat. No.: B13074766
M. Wt: 243.14 g/mol
InChI Key: PMUBUHLMPVFYCK-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-methylbutan-2-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylbutan-2-ol using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 4-(3-Bromophenyl)-3-methylbutan-2-one.

    Reduction: Formation of 4-(3-Phenyl)-3-methylbutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-3-methylbutan-2-ol: Similar structure but with the bromine atom in a different position.

    4-(3-Chlorophenyl)-3-methylbutan-2-ol: Similar structure with a chlorine atom instead of bromine.

    4-(3-Methylphenyl)-3-methylbutan-2-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)-3-methylbutan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(3-Bromophenyl)-3-methylbutan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromophenyl group and a branched alcohol structure, is being investigated for its interactions with various biological targets, which may include receptors and enzymes involved in metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrO. Its structure features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. The presence of the bromine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing neurological processes. This interaction could lead to therapeutic applications in treating disorders related to neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Cellular Signaling : By modulating cellular signaling pathways, this compound may affect various cellular functions, including proliferation and apoptosis.

Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines at higher concentrations, indicating potential as an anticancer agent.
  • Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.
  • Pharmacological Studies : Animal models have shown that administration of this compound can lead to significant changes in behavior indicative of altered neurotransmitter activity, supporting its role as a neuroactive compound.

Case Study 1: Neuroprotective Effects

A study conducted on a mouse model of Parkinson's disease reported that treatment with this compound resulted in reduced neuroinflammation and improved motor function. The compound was found to upregulate neuroprotective factors while downregulating pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In a recent investigation involving breast cancer cell lines, this compound demonstrated significant inhibition of cell growth. The study indicated that this effect was mediated through cell cycle arrest at the G1 phase and subsequent induction of apoptosis.

Data Summary

Activity Effect Study Reference
Receptor ModulationAlters neurotransmitter receptor activity
Enzyme InhibitionInhibits metabolic enzymes
CytotoxicityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces neuroinflammation

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

4-(3-bromophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15BrO/c1-8(9(2)13)6-10-4-3-5-11(12)7-10/h3-5,7-9,13H,6H2,1-2H3

InChI Key

PMUBUHLMPVFYCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)C(C)O

Origin of Product

United States

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